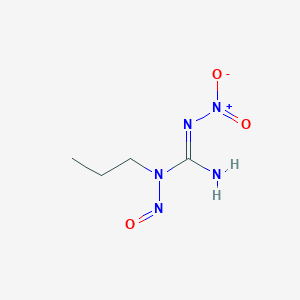

N-Nitroso-N/'-nitro-N-propylguanidine

Übersicht

Beschreibung

N-Nitroso-N/'-nitro-N-propylguanidine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for being a nitric oxide donor, which contributes to its potent biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N/'-nitro-N-propylguanidine typically involves the nitration and nitrosation of guanidine derivatives. One common method includes the reaction of guanidine nitrate with concentrated sulfuric acid, followed by nitrosation using nitrous acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound involves continuous dehydration production using a series-connected full mixed flow reactor. This method ensures stable, economical, and pollution-reducing production by controlling process parameters such as raw material proportion and temperature .

Biologische Aktivität

N-Nitroso-N/'-nitro-N-propylguanidine (NNPG) is a member of the N-nitroso compound family, known for its significant biological activity, particularly its carcinogenic potential. This article explores the biological activity of NNPG, focusing on its mechanisms of action, carcinogenicity, and relevant case studies.

Overview of N-Nitroso Compounds

N-nitroso compounds are a class of organic compounds characterized by the presence of a nitroso group () attached to a nitrogen atom in an amine. These compounds are typically formed through the reaction of nitrites with secondary amines or amides, often occurring in food processing. The carcinogenic properties of N-nitroso compounds, including NNPG, have been well-documented in various studies.

Mechanisms of Carcinogenicity

The carcinogenicity of NNPG and similar compounds is attributed to several mechanisms:

- Formation of DNA Adducts : NNPG can form stable adducts with DNA, leading to mutations.

- DNA Damage : It induces DNA strand breaks and inhibits DNA repair mechanisms, contributing to genomic instability.

- Oncogene Activation : Evidence suggests that N-nitroso compounds can lead to mutations in oncogenes such as K-ras, which are pivotal in cancer development .

Carcinogenic Evidence from Animal Studies

Numerous studies have demonstrated the carcinogenic effects of NNPG in animal models:

- Mice Studies : Subcutaneous injection of NNPG resulted in lung and liver tumors and hemangioendotheliomas in mice .

- Rat Studies : Oral administration produced a variety of tumors including adenocarcinomas in the gastrointestinal tract. Specific findings include:

| Animal Model | Route of Administration | Tumor Types Induced |

|---|---|---|

| Mice | Subcutaneous | Lung tumors, liver tumors |

| Rats | Oral | Esophageal carcinoma, gastric adenocarcinoma |

| Hamsters | Oral | Intestinal adenocarcinoma |

| Dogs | Oral | Leiomyosarcomas |

Epidemiological Studies

Epidemiological studies have linked dietary intake of N-nitroso compounds to various cancers:

- A meta-analysis indicated associations between dietary nitrate/nitrite intake and gastrointestinal cancers .

- Specific studies have shown odds ratios for cancer associated with high intake of nitrosamines ranging from 1.3 to 7.0, indicating a significant risk factor for certain populations .

Case Studies

- Brain Tumors : A notable case involved three individuals from a genetics laboratory exposed to MNNG (related compound) over several years, leading to gliomas and colon cancer .

- Food Processing Impact : Research highlighted that despite efforts to reduce nitrite use in food products, N-nitroso compounds continue to be formed under specific conditions, maintaining their relevance as potential carcinogens in dietary contexts .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2.1. Cancer Research

NNPG has been studied for its mutagenic properties, particularly its role in inducing gastric cancer. Research indicates that compounds like NNPG can form DNA adducts, leading to mutations that may contribute to carcinogenesis. A significant study involving over 521,000 individuals linked dietary intake of nitrosamines to increased gastric cancer risk, highlighting NNPG's relevance in cancer epidemiology .

2.2. Drug Development

As a precursor in the synthesis of other pharmaceutical compounds, NNPG has shown potential as a lead compound in the development of new drugs targeting various diseases. Its ability to modify biological pathways makes it a candidate for further investigation in drug design .

Toxicological Studies

NNPG is recognized for its genotoxic effects, making it crucial in toxicological assessments. Studies have demonstrated that exposure to nitrosamines can lead to significant DNA damage, prompting investigations into their safety profiles in consumer products and pharmaceuticals .

Table 1: Summary of Toxicological Effects of NNPG

Applications in Organic Synthesis

NNPG serves as a reagent in various organic synthesis processes. It can be utilized to introduce nitroso groups into organic molecules, facilitating the synthesis of complex nitrogen-containing compounds.

4.1. Synthetic Pathways

The compound can be employed in reactions such as:

- Nitrosation Reactions : NNPG can act as a nitrosating agent, converting amines into their corresponding nitroso derivatives.

- Functional Group Transformations : It enables the transformation of primary amines into more complex structures through diazotization processes.

Environmental and Safety Considerations

Given its mutagenic properties, NNPG poses environmental risks and requires careful handling during laboratory procedures. Regulatory frameworks often classify such compounds under hazardous materials due to their potential impact on human health and ecosystems.

Case Studies

Case Study 1: Gastric Cancer Risk Assessment

A longitudinal study evaluated the dietary intake of nitrosamines among participants and correlated it with gastric cancer incidence over six years. The findings indicated that higher levels of endogenous nitroso compounds were significantly associated with increased non-cardia gastric cancer risk .

Case Study 2: Genotoxicity Testing

In vitro assays conducted on various cell lines demonstrated that NNPG exposure resulted in dose-dependent DNA damage, reinforcing its classification as a genotoxic agent . These studies are pivotal for understanding the implications of nitrosamines in food safety and public health.

Eigenschaften

IUPAC Name |

2-nitro-1-nitroso-1-propylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCHFOAZOVDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=N[N+](=O)[O-])N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(/C(=N/[N+](=O)[O-])/N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-07-6 | |

| Record name | N′-Nitro-N-nitroso-N-propylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC33674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.